4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-
Description
4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-, is a heterocyclic compound featuring a piperidine core substituted with a pyrimidinyl group at the 4-position and a phenylethynyl moiety at the 5-position of the pyrimidine ring. This structure combines the rigidity of the pyrimidine ring with the conformational flexibility of the piperidine moiety, making it a promising scaffold for medicinal chemistry and drug discovery.
Properties
CAS No. |
393855-91-9 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-[5-(2-phenylethynyl)pyrimidin-4-yl]piperidin-4-ol |
InChI |
InChI=1S/C17H17N3O/c21-16-8-10-20(11-9-16)17-15(12-18-13-19-17)7-6-14-4-2-1-3-5-14/h1-5,12-13,16,21H,8-11H2 |
InChI Key |
QVKAOEWUZALXNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC=NC=C2C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Phenylethynyl)pyrimidin-4-yl)piperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylethynyl Group: This can be achieved through a Sonogashira coupling reaction between an aryl halide and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Coupling of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions or reductive amination processes.
Final Assembly: The final step involves coupling the phenylethynyl-pyrimidine intermediate with the piperidine derivative under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Phenylethynyl)pyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The phenylethynyl group can be reduced to a phenylethyl group using hydrogenation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of piperidin-4-one derivatives.
Reduction: Formation of 1-(5-(Phenylethyl)pyrimidin-4-yl)piperidin-4-ol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets such as enzymes, receptors, and ion channels.
Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms of action of various biological processes.
Industrial Applications: The compound may find use in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(5-(Phenylethynyl)pyrimidin-4-yl)piperidin-4-ol is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The phenylethynyl group may facilitate binding to hydrophobic pockets, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions. The piperidine ring may enhance the compound’s solubility and bioavailability. Overall, the compound’s effects are mediated through modulation of specific signaling pathways and biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share key structural motifs with 4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-:
Key Observations :
- Rigidity vs.
- Electronic Effects : The ethynyl linker in the target compound may enhance π-π stacking interactions compared to alkyl or ether-linked substituents in analogs like 4a or 4b.
- Biological Activity : Piperidine derivatives with aromatic substituents (e.g., 4-methylphenyl in ) exhibit analgesic effects, suggesting that the phenylethynyl-pyrimidine substituent in the target compound could modulate similar pathways with improved selectivity.
Physicochemical Properties
- Melting Points : Pyrimidine-piperidine derivatives typically exhibit higher melting points (268–287°C) due to planar stacking , whereas cyclohexyl analogs (e.g., 4a) may have lower melting points (<200°C) due to increased flexibility .
- Solubility : The ethynylpyrimidine group may reduce aqueous solubility compared to hydroxyl or methoxy-substituted analogs (e.g., ).
Biological Activity
4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]- (CAS Number: 393855-91-9) is a chemical compound notable for its structural features, including a piperidine ring and a pyrimidine derivative with a phenylethynyl substituent. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of heat shock protein 90 (Hsp90), which is critical in cancer biology due to its role in protein folding and stabilization.
- Molecular Formula : C₁₇H₁₇N₃O
- Structural Features : The compound combines a piperidine nucleus with a pyrimidine ring and a phenylethynyl group, which contributes to its unique biological activity.
Biological Activity Overview
4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]- exhibits several biological activities that are essential for its therapeutic potential:
- Hsp90 Inhibition : It acts as an inhibitor of Hsp90, which is involved in the maturation and stabilization of numerous oncogenic proteins. This inhibition can lead to the degradation of these proteins, thus exerting an anti-cancer effect.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidinol compounds possess antimicrobial properties, which may extend to this compound as well.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease, which are relevant in treating conditions such as Alzheimer's disease and bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of 4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]- can be correlated with its structural components. The following table summarizes key comparisons with similar compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-(2-Phenylethyl)-4-piperidinol | Piperidine ring with phenethyl group | Moderate Hsp90 inhibition | Focused on neuroactivity |
| N-Methyl-4-piperidinol | Methylated piperidine derivative | Antidepressant properties | Lacks pyrimidine structure |
| 4,4-Dimethyl-1-(5-phenylethynyl-pyrimidin-2-yl)-pyrrolidin-2-one | Pyrrolidine instead of piperidine | Potential anti-cancer activity | Different ring system |
This comparison highlights how modifications in the structure influence the biological activities of these compounds.
Case Studies and Research Findings
Research studies have demonstrated the efficacy and safety profiles of piperidinol derivatives. Notably:
- Anti-Tuberculosis Activity : A study identified novel piperidinol derivatives with significant anti-tuberculosis activity, showing minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL. The most active compounds were noted to have specific structural substitutions that enhanced their potency against Mycobacterium tuberculosis .
- Enzyme Inhibition Studies : Compounds similar to 4-Piperidinol were evaluated for their inhibitory effects on AChE and urease. The results indicated significant enzyme inhibition, suggesting potential therapeutic applications in treating Alzheimer's disease and other conditions related to enzyme dysregulation .
- Cytotoxicity Assessments : Cytotoxicity studies against Vero cells revealed varying therapeutic indices for different derivatives of piperidinol. Some compounds demonstrated narrow therapeutic indices but were advanced for further testing due to their acceptable selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
